molecular formula C9H12N2O B1612852 3-(Pyridin-4-yl)morpholine CAS No. 143798-67-8

3-(Pyridin-4-yl)morpholine

Cat. No.: B1612852
CAS No.: 143798-67-8
M. Wt: 164.2 g/mol
InChI Key: JXKIACFCCSSPTM-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)morpholine is an organic compound that features a morpholine ring attached to a pyridine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Pyridin-4-yl)morpholine can be synthesized through several methods. One common approach involves the reduction of its 1-oxide . Another method includes the reaction of 3-aminopyridine with morpholine, followed by diazotation and coupling reactions . The reaction conditions typically involve the use of solvents like ethanol and reagents such as sodium hydroxide or sulfuric acid for specific steps.

Industrial Production Methods

Industrial production methods for this compound often utilize metal-catalyzed reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions . This method involves the use of organoboron reagents and palladium catalysts to form the desired carbon-carbon bonds.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing agents: Like sodium borohydride for reduction reactions.

    Substituting agents: Such as alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the N-oxide, while substitution reactions can produce various alkylated derivatives.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)morpholine involves its interaction with specific molecular targets. For instance, it acts by inhibiting selective norepinephrine reuptake, which can have significant pharmacological effects . The compound’s structure allows it to form hydrogen bonds and interact with various enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Pyridin-4-yl)morpholine include:

Uniqueness

What sets this compound apart is its combination of the morpholine and pyridine rings, which provides unique chemical and biological properties. This dual-ring structure allows for versatile interactions with molecular targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-pyridin-4-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-12-6-5-11-9/h1-4,9,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKIACFCCSSPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617954
Record name 3-(Pyridin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143798-67-8
Record name 3-(Pyridin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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